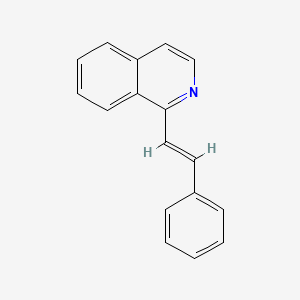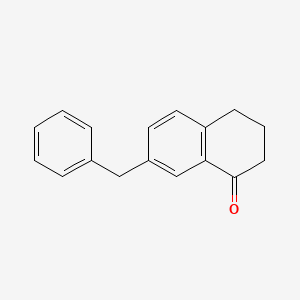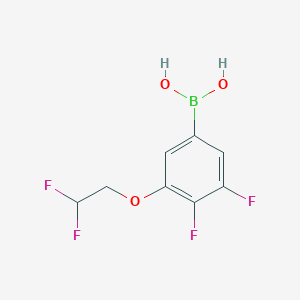
2-(Difluoromethoxy)naphthalene-1-boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethoxy)naphthalene-1-boronic acid is an organoboron compound that features a naphthalene ring substituted with a difluoromethoxy group and a boronic acid group. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethoxy)naphthalene-1-boronic acid typically involves the introduction of the difluoromethoxy group onto a naphthalene ring followed by the formation of the boronic acid group. One common method includes:
Halogenation: Starting with naphthalene, a halogenation reaction introduces a halogen atom (e.g., bromine) at the desired position.
Substitution: The halogenated naphthalene undergoes a nucleophilic substitution reaction with difluoromethoxy reagents to introduce the difluoromethoxy group.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are optimized for scale, efficiency, and cost-effectiveness. These methods often involve continuous flow processes and the use of automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Difluoromethoxy)naphthalene-1-boronic acid primarily undergoes:
Cross-Coupling Reactions: Such as Suzuki-Miyaura coupling, where it reacts with halides to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Typically uses palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.
Oxidation: Uses oxidizing agents like hydrogen peroxide or sodium perborate.
Substitution: Involves nucleophiles such as amines or thiols under basic conditions.
Major Products:
Biaryl Compounds: From cross-coupling reactions.
Phenols: From oxidation reactions.
Substituted Naphthalenes: From nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
2-(Difluoromethoxy)naphthalene-1-boronic acid is utilized in various scientific research applications:
Biology: In the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethoxy)naphthalene-1-boronic acid in cross-coupling reactions involves:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the catalyst.
Comparación Con Compuestos Similares
- 2-Methoxy-1-naphthaleneboronic acid
- Naphthalene-1-boronic acid
- 2-Naphthylboronic acid
Comparison:
- 2-Methoxy-1-naphthaleneboronic acid: Similar structure but with a methoxy group instead of a difluoromethoxy group. It has different reactivity and applications .
- Naphthalene-1-boronic acid: Lacks the difluoromethoxy group, making it less versatile in certain synthetic applications .
- 2-Naphthylboronic acid: Similar to 2-(Difluoromethoxy)naphthalene-1-boronic acid but without the difluoromethoxy group, affecting its chemical properties and reactivity .
This compound stands out due to the presence of the difluoromethoxy group, which imparts unique electronic and steric properties, enhancing its utility in various chemical reactions and applications.
Propiedades
Fórmula molecular |
C11H9BF2O3 |
|---|---|
Peso molecular |
238.00 g/mol |
Nombre IUPAC |
[2-(difluoromethoxy)naphthalen-1-yl]boronic acid |
InChI |
InChI=1S/C11H9BF2O3/c13-11(14)17-9-6-5-7-3-1-2-4-8(7)10(9)12(15)16/h1-6,11,15-16H |
Clave InChI |
GSOPRLSNGJXXML-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=CC2=CC=CC=C12)OC(F)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Methyl-2,7-diazaspiro[4.4]nonane oxalate](/img/structure/B11875206.png)



![N-[(1-Hydroxynaphthalen-2-yl)methyl]glycine](/img/structure/B11875243.png)
![2-Phenylhexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one](/img/structure/B11875247.png)






